![molecular formula C10H15F3N4 B1482526 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine CAS No. 2098093-62-8](/img/structure/B1482526.png)
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine
Overview
Description
1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met like 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine are therefore of significant interest in the development of anticancer therapies.
Neuropharmacology: GABA A Modulation
Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation is crucial for treating various neurological disorders, including anxiety, epilepsy, and insomnia.
Polymer Science: Solar Cell Applications
The heterocyclic nuclei present in this compound have been incorporated into polymers used in solar cells . These polymers can improve the efficiency and stability of solar cells, making them more viable for sustainable energy solutions.
Enzyme Inhibition: BACE-1 Inhibition
This compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. Inhibitors of BACE-1 are thus potential therapeutic agents for this condition.
Fluorescent Probes
Due to its unique structural features, this compound can be used to create fluorescent probes . These probes can be used in biological imaging to study cell structures and functions, providing valuable insights into cellular processes.
Kinase Inhibitors and Receptor Modulators
The piperazine moiety, a part of this compound, is frequently found in kinase inhibitors and receptor modulators . These are crucial in the regulation of cellular signaling pathways and have therapeutic applications in diseases where these pathways are dysregulated.
properties
IUPAC Name |
1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNMBYZCBJVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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